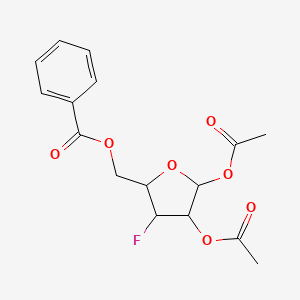

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate

CAS No.:

Cat. No.: VC16787728

Molecular Formula: C16H17FO7

Molecular Weight: 340.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17FO7 |

|---|---|

| Molecular Weight | 340.30 g/mol |

| IUPAC Name | (4,5-diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate |

| Standard InChI | InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3 |

| Standard InChI Key | JMEMYKBTQDHFEB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F |

Introduction

The compound "(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate" is a fluorinated derivative of oxolane (tetrahydrofuran) with ester functional groups. Such compounds are of interest in synthetic organic chemistry and pharmaceutical applications due to their structural complexity and potential biological activity. The compound’s structure includes fluorine substitution and multiple ester groups, which may influence its reactivity and biological properties.

Structural Features

-

Core Structure: The compound is based on an oxolane ring (a five-membered cyclic ether), which is fluorinated at the third carbon and acetylated at the fourth and fifth carbons.

-

Functional Groups:

-

Fluorine atom at position 3 enhances lipophilicity and metabolic stability.

-

Acetoxy groups at positions 4 and 5 contribute to ester functionality.

-

A benzoate ester group is attached via a methyl linkage to the oxolane ring.

-

Synthesis

The synthesis of "(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate" typically involves multi-step reactions:

-

Fluorination: Introduction of a fluorine atom into an oxolane precursor.

-

Esterification: Acetylation at specific positions (e.g., hydroxyl groups on the oxolane ring).

-

Benzoate Formation: Coupling of the oxolane derivative with benzoyl chloride in the presence of a base.

Applications and Potential Uses

-

Pharmaceutical Research:

-

Fluorinated compounds often exhibit enhanced pharmacokinetics, including improved membrane permeability and metabolic stability.

-

This compound’s structure suggests potential as a prodrug or intermediate in drug synthesis.

-

-

Synthetic Chemistry:

-

The compound can serve as a building block for more complex molecules due to its reactive ester groups.

-

Comparative Data Table

| Property | (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate | Related Compound (e.g., Dibenzoyloxy Derivative) |

|---|---|---|

| Molecular Weight | 464.4 g/mol | 464.4 g/mol |

| Number of Fluorine Atoms | 1 | 1 |

| Functional Groups | Acetoxy, Benzoate | Benzoyloxy |

| Biological Activity | Not documented | Antimicrobial potential |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume